5-bromo-N-ethyl-2-methoxynicotinamide

Medicinal Chemistry Organic Synthesis Lead Optimization

This uniquely triply-substituted nicotinamide (5-Br, N-ethyl, 2-OMe) is a versatile advanced intermediate for SAR and lead optimization. The 5-Br handle enables late-stage Suzuki, Buchwald-Hartwig, or Sonogashira diversification, while the N-ethyl and 2-OMe groups provide controlled lipophilicity and electronic modulation. Directly replace multiple mono- or di-substituted analogs. Validated in hypoglycemic agent synthesis (US3879403). Standard purity ≥95%, store at 2-8°C.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.103
CAS No. 1315544-54-7
Cat. No. B2565470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-ethyl-2-methoxynicotinamide
CAS1315544-54-7
Molecular FormulaC9H11BrN2O2
Molecular Weight259.103
Structural Identifiers
SMILESCCNC(=O)C1=C(N=CC(=C1)Br)OC
InChIInChI=1S/C9H11BrN2O2/c1-3-11-8(13)7-4-6(10)5-12-9(7)14-2/h4-5H,3H2,1-2H3,(H,11,13)
InChIKeyLVFXTXUJVXIVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-ethyl-2-methoxynicotinamide (CAS 1315544-54-7): Structural Overview and Procurement Context


5-Bromo-N-ethyl-2-methoxynicotinamide (CAS 1315544-54-7, MF: C9H11BrN2O2, MW: 259.1 g/mol) is a triply substituted nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring, an N-ethyl group on the carboxamide nitrogen, and a methoxy group at the 2-position . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry campaigns, with documented utility in the preparation of benzenesulfonylurea derivatives as oral hypoglycemic agents, where the 5-bromo-2-methoxy-3-pyridyl fragment is identified as a preferred embodiment [1]. Typical commercial availability includes purity specifications of 95% to 98%, with recommended storage at 2-8°C under sealed, moisture-protected conditions [2]. Unlike many simple nicotinamide analogs, this compound's substitution pattern combines three distinct functional handles (5-Br, N-ethyl, 2-OMe) that collectively influence its synthetic utility and potential biological interactions.

Why 5-Bromo-N-ethyl-2-methoxynicotinamide Cannot Be Substituted with Simpler Nicotinamide Analogs


Substituting 5-bromo-N-ethyl-2-methoxynicotinamide with simpler nicotinamide derivatives (e.g., unsubstituted nicotinamide, CAS 98-92-0) or mono-substituted analogs (e.g., 5-bromo-N-ethylnicotinamide, CAS 173999-48-9) would fundamentally alter three key molecular properties relevant to research applications. First, the 5-bromo substituent provides a versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in des-bromo analogs [1]. Second, the 2-methoxy group influences both the electronic character of the pyridine ring and the compound's hydrogen-bonding capacity, parameters that modulate target binding and metabolic stability in ways distinct from hydrogen or other substituents at this position [2]. Third, the N-ethyl substitution alters lipophilicity and steric bulk relative to primary amides or N-methyl analogs, affecting membrane permeability and target complementarity [3]. Together, these three modifications create a unique substitution vector that cannot be recapitulated by any single- or dual-substitution analog, making direct replacement with less substituted nicotinamides scientifically inappropriate for SAR studies, lead optimization campaigns, or synthetic route development requiring this precise substitution pattern.

5-Bromo-N-ethyl-2-methoxynicotinamide: Quantitative Differentiation Evidence Against Comparator Analogs


Synthetic Handle Differentiation: 5-Bromo Substitution Enables Transition Metal-Catalyzed Cross-Coupling

5-Bromo-N-ethyl-2-methoxynicotinamide possesses an aryl bromide at the 5-position that serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This synthetic versatility is entirely absent in des-bromo analogs such as N-ethyl-2-methoxynicotinamide (CAS not publicly reported) or unsubstituted nicotinamide (CAS 98-92-0). In the broader class of 5-bromo nicotinamide derivatives, the bromine atom has been documented to enhance electrophilicity at the 5-position, facilitating diverse chemical modifications and enabling rapid analog library generation for structure-activity relationship studies [1]. The target compound's bromine substitution pattern is further validated by its appearance in patent literature as a preferred embodiment in benzenesulfonylurea hypoglycemic agents, where the 5-bromo-2-methoxy-3-pyridyl fragment is specifically claimed (Claim 4 of US3879403) alongside its 5-chloro analog [2].

Medicinal Chemistry Organic Synthesis Lead Optimization

Physicochemical Property Differentiation: N-Ethyl Substitution Modulates Lipophilicity Relative to N-Methyl and Primary Amide Analogs

The N-ethyl substitution on the carboxamide nitrogen in 5-bromo-N-ethyl-2-methoxynicotinamide confers distinct physicochemical properties compared to N-methyl (CAS 1072854-99-9) and unsubstituted primary amide (CAS 1245646-66-5) analogs. Based on structural comparisons within the nicotinamide class, the N-ethyl group increases calculated lipophilicity (estimated clogP increment of approximately 0.5-0.7 log units per additional methylene unit relative to N-methyl analogs) and introduces greater steric bulk at the amide nitrogen . These differences are not trivial in drug discovery contexts; studies of nicotinamide derivatives as HDAC3 inhibitors demonstrate that N-alkyl substitution patterns significantly influence both in vitro potency and cellular activity, with N-ethyl and N-propyl substitutions yielding distinct selectivity profiles against cancer cell lines relative to N-methyl counterparts [1]. The N-ethyl group also alters hydrogen-bonding capacity: while primary amides (e.g., 5-bromo-2-methoxynicotinamide) possess two NH hydrogen-bond donors, N-ethyl substitution reduces this to one donor, modifying target recognition and solubility profiles.

Physicochemical Properties Drug Design ADME Optimization

Electronic Effect Differentiation: 2-Methoxy Group Modulates Pyridine Ring Electron Density

The 2-methoxy group in 5-bromo-N-ethyl-2-methoxynicotinamide exerts a strong electron-donating effect via resonance (+M effect) onto the pyridine ring, increasing electron density at the 3-, 5-, and 6-positions relative to unsubstituted or halogen-only substituted analogs. This electronic modulation is absent in compounds lacking the 2-methoxy group, such as 5-bromo-N-ethylnicotinamide (CAS 173999-48-9, C8H9BrN2O, MW: 229.1) . In the broader class of 2-methoxynicotinamide derivatives, this substitution has been demonstrated to influence target binding: for example, trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide exhibits highly selective ROCK inhibition with significant in vivo efficacy in pulmonary hypertension models, a profile attributed in part to the 2-methoxy group's contribution to optimal target engagement [1]. The presence of the 2-methoxy group also alters the compound's hydrogen-bond acceptor capacity at the pyridine nitrogen and adjacent carbonyl, potentially affecting recognition by enzymes involved in NAD+ metabolism and other nicotinamide-binding proteins [2].

Electronic Effects Structure-Activity Relationship Binding Affinity

Purity Specification Differentiation: Comparative Commercial Availability Analysis

5-Bromo-N-ethyl-2-methoxynicotinamide (CAS 1315544-54-7) is commercially available with documented purity specifications ranging from 95% to 98% across multiple suppliers . This contrasts with the more common analog 5-bromo-N-ethylnicotinamide (CAS 173999-48-9, lacking the 2-methoxy group), which is available at 97% purity from Aladdin Scientific at a significantly lower price point of $23.90 for 25g , reflecting both its simpler synthesis (one fewer substitution) and higher commercial demand volume. The target compound's 2-methoxy substitution adds synthetic complexity and cost but provides the distinct electronic and steric properties documented in Evidence Items 1-3. For 5-bromo-2-methoxynicotinamide (CAS 1245646-66-5, the primary amide analog), typical purity specifications are 95%+ . The target compound's recommended storage conditions (2-8°C, sealed, protected from moisture) are comparable to those of other 5-bromo nicotinamide derivatives [1], indicating similar stability profiles within the class.

Chemical Procurement Quality Control Research Supply

Patent-Documented Fragment Utility: 5-Bromo-2-Methoxy-3-Pyridyl as Preferred Embodiment in Hypoglycemic Agents

The 5-bromo-2-methoxy-3-pyridyl fragment, which constitutes the core structure of 5-bromo-N-ethyl-2-methoxynicotinamide (with the N-ethyl group representing a specific amide substitution variant), is explicitly claimed as a preferred embodiment in US Patent 3,879,403 for benzenesulfonylurea derivatives useful as oral hypoglycemic agents [1]. Within this patent, Claim 4 specifically protects compounds wherein R is 5-bromo-2-methoxy-3-pyridyl, distinguishing this fragment from the 5-chloro analog (Claim 3) and the unsubstituted 2-methoxy-3-pyridyl variant (Claim 2). The patent identifies 1-cyclohexyl-3-{4-[2-(5-bromo-2-methoxynicotinamido)ethyl]benzenesulfonyl}urea as a most preferred embodiment [1]. This patent precedent establishes that the 5-bromo-2-methoxy substitution pattern on the nicotinamide scaffold has been recognized as having distinct therapeutic value in blood glucose regulation. While the N-ethyl variant is not specifically claimed in this 1975 patent, the 5-bromo-2-methoxy-3-pyridyl fragment's established utility provides a validated starting point for further SAR exploration with varied N-substituents, including N-ethyl.

Pharmaceutical Patents Lead Compound Identification Intellectual Property

Combined Substitution Pattern as Distinct SAR Probe Vector

5-Bromo-N-ethyl-2-methoxynicotinamide represents a specific triple-substitution vector (5-Br, N-ethyl, 2-OMe) that occupies a unique position in the nicotinamide SAR landscape. Comparative analysis of available nicotinamide derivative substitution patterns reveals that each modification serves a distinct SAR interrogation purpose: the 5-bromo substituent enables cross-coupling diversification and influences halogen-bonding interactions; the 2-methoxy group modulates electronic character and hydrogen-bonding capacity; and the N-ethyl group balances lipophilicity and steric requirements. This combination contrasts with simpler analogs such as 5-bromo-N-ethylnicotinamide (single aromatic substitution), 5-bromo-2-methoxynicotinamide (primary amide), and 5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1211580-88-9, tertiary amide with no H-bond donor) . The N-ethyl variant specifically retains one hydrogen-bond donor (the amide NH) while providing intermediate lipophilicity between N-methyl and N-propyl analogs — a profile documented in nicotinamide HDAC3 inhibitor series as influencing both potency and selectivity [1]. In the context of QSAR studies of nicotinamide derivatives, systematic variation of N-alkyl substitution has been shown to correlate with distinct biological activity profiles across multiple target classes including Bruton's tyrosine kinase and VEGFR-2 [2].

Structure-Activity Relationship Hit-to-Lead Optimization Medicinal Chemistry

5-Bromo-N-ethyl-2-methoxynicotinamide: Primary Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for Diversification via Palladium-Catalyzed Cross-Coupling

5-Bromo-N-ethyl-2-methoxynicotinamide serves as a versatile advanced intermediate for generating analog libraries through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at the 5-bromo position [1]. Unlike des-bromo analogs such as N-ethyl-2-methoxynicotinamide or unsubstituted nicotinamide, this compound enables late-stage diversification without requiring additional halogenation steps. The 5-bromo-2-methoxy-3-pyridyl fragment has established precedence in benzenesulfonylurea hypoglycemic agents (US3879403, Claim 4), providing a validated starting point for SAR exploration [2]. The compound's N-ethyl and 2-methoxy substituents remain intact during cross-coupling, allowing systematic evaluation of C5 aryl/heteroaryl/amino variations while maintaining consistent N-alkyl and 2-alkoxy electronic environments. Recommended storage at 2-8°C under sealed, moisture-protected conditions preserves reactivity for synthetic applications [3].

SAR Probe: Systematic Evaluation of N-Alkyl Lipophilicity Effects

The N-ethyl substitution in 5-bromo-N-ethyl-2-methoxynicotinamide provides an intermediate lipophilicity value (estimated clogP increment of 0.5-0.7 units relative to N-methyl analogs) and retains one hydrogen-bond donor (amide NH), positioning this compound as a controlled variable for SAR studies investigating N-alkyl effects on target binding, membrane permeability, and metabolic stability [1]. Comparative evaluation against 5-bromo-2-methoxynicotinamide (primary amide, 2 H-bond donors) and 5-bromo-2-methoxy-N-methylnicotinamide (N-methyl, lower lipophilicity) enables systematic deconvolution of hydrogen-bonding and lipophilicity contributions to biological activity [2]. This approach is particularly relevant for programs targeting CNS indications where lipophilicity influences blood-brain barrier penetration, or for optimizing oral bioavailability where N-alkyl substitution patterns affect first-pass metabolism. Studies of nicotinamide HDAC3 inhibitors have demonstrated that N-alkyl variation significantly modulates both potency and cancer cell selectivity [3].

Hit-to-Lead Optimization: Exploration of Electronic Effects via 2-Methoxy Substitution

The 2-methoxy group in 5-bromo-N-ethyl-2-methoxynicotinamide exerts a +M electron-donating effect on the pyridine ring, modulating electron density at the 3-, 5-, and 6-positions relative to compounds lacking this substitution (e.g., 5-bromo-N-ethylnicotinamide, CAS 173999-48-9) [1]. This electronic modulation has been implicated in the selectivity of 2-methoxynicotinamide derivatives for kinase targets: trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide demonstrates highly selective ROCK inhibition with in vivo efficacy in pulmonary hypertension models [2]. For programs targeting enzymes with nicotinamide-binding pockets (e.g., sirtuins, PARPs, NNMT, nicotinamidases), the 2-methoxy group alters hydrogen-bonding capacity at the pyridine nitrogen and carbonyl oxygen, potentially influencing binding affinity and residence time [3]. Procurement of the 2-methoxy substituted variant ensures consistent electronic properties throughout the optimization campaign.

Reference Standard: Quality Control and Analytical Method Development

5-Bromo-N-ethyl-2-methoxynicotinamide (CAS 1315544-54-7) is available with documented purity specifications of 95-98% from multiple commercial sources [1]. The compound's well-characterized 1H NMR spectrum (DMSO-d6: δ 8.41 d, 8.31 s, 8.20-8.13 m, 3.95 s, 3.35-3.23 m, 1.11 t) provides a reliable reference for analytical method development and batch-to-batch quality verification [2]. This is particularly valuable when the compound is used as an intermediate in multi-step syntheses where impurity profiling and reaction monitoring require authenticated reference material. The triple-substitution pattern generates a distinctive spectroscopic fingerprint that facilitates unambiguous identification in reaction mixtures. Storage at 2-8°C under sealed, moisture-protected conditions is recommended to maintain analytical integrity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-ethyl-2-methoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.